L-Tyrosine 7-amido-4-methylcoumarin

Description

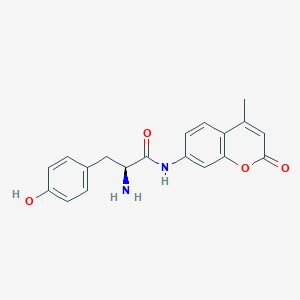

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGJYQDVMUOJLU-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428633 |

Source

|

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-57-7 |

Source

|

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of L-Tyrosine 7-amido-4-methylcoumarin

Introduction: A Versatile Fluorogenic Probe for Protease Activity

L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC) is a synthetic fluorogenic substrate meticulously designed for the sensitive and continuous assay of proteases, particularly those exhibiting chymotrypsin-like specificity. Its utility in biochemical and drug discovery laboratories stems from a clever chemical design: an amide linkage between L-tyrosine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), effectively quenches the fluorescence of the coumarin moiety.[1][2] Enzymatic cleavage of this amide bond by a protease liberates free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3] This guide provides a comprehensive overview of the core chemical properties of H-Tyr-AMC, the mechanistic basis of its application, and a detailed, field-proven protocol for its use in quantifying protease activity.

Core Chemical and Physical Properties

The efficacy of H-Tyr-AMC as a fluorogenic substrate is rooted in its distinct chemical and physical characteristics. A thorough understanding of these properties is paramount for the design of robust and reliable enzymatic assays.

Structural and Physicochemical Data

A summary of the key quantitative data for L-Tyrosine 7-amido-4-methylcoumarin is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈N₂O₄ | |

| Molecular Weight | 338.36 g/mol | |

| Appearance | Powder | |

| Solubility | Soluble in 80% acetic acid (50 mg/mL), DMSO. | |

| Storage Conditions | -20°C, protect from light. | [4] |

The Principle of Fluorescence Quenching and Release

The central mechanism of H-Tyr-AMC relies on intramolecular fluorescence quenching. In the intact substrate, the non-covalent interactions between the L-tyrosine residue and the 7-amido-4-methylcoumarin group suppress the fluorescence of the coumarin.[5][6] While the intact H-Tyr-AMC is essentially non-fluorescent, enzymatic hydrolysis of the amide bond liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC).[3]

The free AMC molecule exhibits strong fluorescence with excitation and emission maxima in the ultraviolet and blue regions of the spectrum, respectively. This pronounced difference in fluorescence between the substrate and the product allows for a high signal-to-noise ratio in enzymatic assays.

| Fluorophore | Excitation Maxima (nm) | Emission Maxima (nm) | Quantum Yield (in Ethanol) |

| L-Tyrosine 7-amido-4-methylcoumarin (Intact) | N/A (Effectively Quenched) | N/A (Effectively Quenched) | Not Reported (Presumed to be very low) |

| 7-Amino-4-methylcoumarin (AMC, Cleavage Product) | ~341-380 | ~440-460 | ~0.5 |

Data compiled from multiple sources.[7]

Mechanism of Enzymatic Cleavage: A Tool for Studying Proteases

L-Tyrosine 7-amido-4-methylcoumarin is a premier substrate for serine proteases that preferentially cleave peptide bonds C-terminal to large hydrophobic residues, such as tyrosine.[8][9] Chymotrypsin and chymotrypsin-like proteases are prime examples of enzymes that can be assayed using this substrate.[10][11]

The enzymatic reaction involves the nucleophilic attack of a serine residue in the protease's active site on the carbonyl carbon of the amide bond linking L-tyrosine to AMC. This leads to the formation of a transient acyl-enzyme intermediate and the release of free, fluorescent AMC. The acyl-enzyme intermediate is subsequently hydrolyzed, regenerating the free enzyme for subsequent catalytic cycles.[9]

Caption: Enzymatic cleavage of H-Tyr-AMC by a chymotrypsin-like protease.

Experimental Protocol: A Self-Validating System for Protease Activity Measurement

This protocol provides a robust, step-by-step methodology for a continuous kinetic assay of chymotrypsin-like protease activity using H-Tyr-AMC. The inclusion of appropriate controls ensures the generation of reliable and reproducible data.

Materials and Reagents

-

L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC)

-

Purified chymotrypsin or protease-containing sample

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission detection at ~440-460 nm

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Substrate Stock (10 mM): Dissolve an appropriate amount of H-Tyr-AMC in DMSO. Rationale: DMSO is a suitable solvent for H-Tyr-AMC and is miscible with aqueous buffers.

-

Enzyme Stock: Prepare a stock solution of the protease in a suitable buffer and determine its protein concentration. Rationale: An accurate protein concentration is essential for determining specific activity.

-

-

Assay Setup:

-

In a 96-well black microplate, prepare the following reactions (in triplicate):

-

Test Wells: Assay Buffer, H-Tyr-AMC, and enzyme solution.

-

Substrate Blank Wells: Assay Buffer and H-Tyr-AMC (no enzyme). Rationale: This control measures the background fluorescence of the substrate and buffer.

-

Enzyme Blank Wells: Assay Buffer and enzyme solution (no substrate). Rationale: This control accounts for any intrinsic fluorescence of the enzyme preparation.

-

-

-

Reaction Initiation and Measurement:

-

Add the assay components (buffer, substrate) to the wells and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme solution to the test and enzyme blank wells.

-

Immediately place the microplate in a fluorescence reader and begin kinetic measurements. Record the fluorescence intensity every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the corresponding test wells.

-

Plot the fluorescence intensity versus time. The initial, linear portion of the curve represents the initial reaction velocity (V₀).

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (moles/min) using a standard curve of free AMC.

-

Caption: Experimental workflow for a fluorogenic protease assay using H-Tyr-AMC.

Conclusion: A Powerful Tool in Protease Research

L-Tyrosine 7-amido-4-methylcoumarin stands as a testament to the power of rational chemical design in creating sophisticated tools for biological research. Its robust chemical properties, coupled with a clear and sensitive mechanism of action, make it an indispensable substrate for researchers studying chymotrypsin-like proteases. By following the detailed protocols and understanding the underlying principles outlined in this guide, scientists and drug development professionals can confidently employ H-Tyr-AMC to generate high-quality, reproducible data, thereby advancing our understanding of protease function in health and disease.

References

-

Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 70(1), 258–262. [Link]

-

Harris, J. L., Backes, B. J., Leonetti, F., Mahrus, S., Ellman, J. A., & Craik, C. S. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

Lotze, J., & Sewald, N. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(9), 140445. [Link]

- Sci-Hub. (n.d.). A new fluorogenic substrate for chymotrypsin. Analytical Biochemistry, 70(1), 258–262.

-

Żamojć, K., Wiczk, W., Zaborowski, B., Jacewicz, D., & Chmurzyński, L. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1875–1880. [Link]

-

M-T, C., M-L, M., P, C., & J, M. (1996). Expedient solid-phase synthesis of fluorogenic protease substrates using the 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore. Journal of medicinal chemistry, 39(20), 3971–3978. [Link]

-

Yiotakis, A., Lecoq, A., Vassiliou, S., Raynal, I., Cuniasse, P., & Dive, V. (1994). Fluorogenic Substrates for Chymotrypsin with 2-Quinolinone Derivatives as Leaving Groups. Biological Chemistry Hoppe-Seyler, 375(5), 333–338. [Link]

-

Zimmerman, M., Ashe, B., Yurewicz, E. C., & Patel, G. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry, 78(1), 47–51. [Link]

- Enzyme Development Corporation. (n.d.). Protease Assay (PC).

-

Scilit. (n.d.). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316–320. [Link]

- G-Biosciences. (n.d.). Protease Assay™.

- Thermo Fisher Scientific. (n.d.). Pierce Protease Assay Kit.

- Sigma-Aldrich. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin. Retrieved from the product page on the company website.

- AbMole BioScience. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC). Retrieved from the product page on the company website.

-

Dang, L., et al. (1998). Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes. Biochemistry, 37(7), 1868–1879. [Link]

- CymitQuimica. (n.d.). L-Seryl-L-tyrosine 7-amido-4-methylcoumarin. Retrieved from the product page on the company website.

-

Szabó, T., et al. (2022). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Molecules, 27(17), 5543. [Link]

-

Open Library Publishing Platform. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry. Retrieved from [Link]

-

Jakubowski, H. (2016). B: mechanisms of enzyme catalysis. In Biochemistry Online: An Approach Based on Chemical Logic. Retrieved from [Link]

- Diva-Portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved from a publicly available student thesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. abmole.com [abmole.com]

- 4. Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. diva-portal.org [diva-portal.org]

- 9. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. A new fluorogenic substrate for chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sci-Hub. A new fluorogenic substrate for chymotrypsin / Analytical Biochemistry, 1976 [sci-hub.st]

H-Tyr-AMC: A Fluorogenic Substrate for Probing Chymotrypsin Activity - An In-depth Technical Guide

This guide provides an in-depth exploration of the H-Tyr-AMC substrate, a valuable tool for researchers, scientists, and drug development professionals engaged in the study of chymotrypsin and other related serine proteases. We will delve into the core principles of its application, from the underlying biochemical mechanisms to detailed experimental protocols and data interpretation. This document is designed to equip you with the knowledge to confidently and accurately utilize H-Tyr-AMC in your research endeavors.

The Principle of Fluorogenic Protease Assays: Unveiling Enzymatic Activity

Fluorogenic substrates are powerful tools in enzymology, offering a sensitive and continuous method for measuring enzyme activity.[1][2][3][4] The fundamental principle lies in the conversion of a non-fluorescent or weakly fluorescent substrate into a highly fluorescent product upon enzymatic cleavage. H-Tyr-AMC (L-Tyrosine 7-amido-4-methylcoumarin) is a classic example of such a substrate, specifically designed for proteases that exhibit a preference for cleaving after aromatic amino acid residues, like chymotrypsin.[5]

The H-Tyr-AMC molecule consists of a tyrosine residue linked via an amide bond to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC moiety is quenched. This quenching is a result of the electronic properties of the amide bond influencing the fluorophore. Upon hydrolysis of the amide bond by a protease, the highly fluorescent AMC is released, leading to a significant increase in fluorescence intensity that can be monitored in real-time.

Caption: Enzymatic cleavage of H-Tyr-AMC by chymotrypsin.

The Biophysical Basis of AMC Fluorescence

The fluorescence of 7-amino-4-methylcoumarin (AMC) arises from its conjugated π-electron system. When conjugated to a peptide or amino acid via an amide bond, this system is altered, leading to a phenomenon known as static quenching. This alteration changes the energy gap for excitable electrons, resulting in low intrinsic fluorescence. Upon enzymatic cleavage, the free AMC is liberated, restoring the original conjugated system and leading to a dramatic increase in fluorescence quantum yield. The excitation and emission maxima for free AMC are typically around 345 nm and 445 nm, respectively.[6]

Experimental Protocol: A Step-by-Step Guide to a Chymotrypsin Assay

This protocol provides a general framework for a chymotrypsin assay using H-Tyr-AMC in a 96-well plate format, suitable for kinetic analysis and inhibitor screening.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂. Ensure the buffer is brought to the desired reaction temperature before use.

-

H-Tyr-AMC Stock Solution: Prepare a 10 mM stock solution of H-Tyr-AMC in DMSO. Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Chymotrypsin Stock Solution: Prepare a stock solution of purified chymotrypsin in a suitable buffer (e.g., 1 mM HCl) at a concentration of 1 mg/mL. The exact concentration should be determined by measuring its absorbance at 280 nm. Store at 2-8°C. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to the concentration of the product formed.

Assay Procedure

-

Prepare the AMC Standard Curve:

-

In a 96-well black microplate, perform serial dilutions of the AMC standard stock solution in the assay buffer to obtain a range of concentrations (e.g., 0-50 µM).

-

The final volume in each well should be 200 µL.

-

-

Set up the Enzyme Reaction:

-

In separate wells of the same 96-well plate, add the following components in the specified order:

-

Assay Buffer

-

H-Tyr-AMC substrate (diluted from the stock solution to the desired final concentration in the assay buffer). A typical starting concentration is 100 µM.

-

For inhibitor studies, add the inhibitor at various concentrations.

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add the diluted chymotrypsin solution to each well to initiate the reaction. The final volume in each well should be 200 µL.

-

For a "no-enzyme" control, add an equal volume of assay buffer instead of the enzyme solution.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Record data every 1-2 minutes for 30-60 minutes.

-

Caption: Experimental workflow for a chymotrypsin assay using H-Tyr-AMC.

Data Analysis and Interpretation

AMC Standard Curve

Plot the fluorescence intensity (RFU) of the AMC standards against their corresponding concentrations. Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of change in fluorescence in the enzyme reaction to the rate of product formation (µM/min).

Determination of Initial Velocity (V₀)

For each enzyme concentration and substrate concentration, plot the fluorescence intensity (RFU) against time. The initial velocity (V₀) of the reaction is the initial linear portion of this curve. Convert the slope (RFU/min) to the rate of product formation (µM/min) using the slope from the AMC standard curve.

Michaelis-Menten Kinetics

To determine the kinetic parameters of chymotrypsin for the H-Tyr-AMC substrate, perform the assay with a fixed enzyme concentration and varying concentrations of H-Tyr-AMC. Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). The resulting data should fit the Michaelis-Menten equation:

V₀ = (Vmax * [S]) / (Km + [S])

Where:

-

V₀ is the initial reaction velocity.

-

Vmax is the maximum reaction velocity at saturating substrate concentrations.[7][8]

-

Km (Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.[7][8]

-

[S] is the substrate concentration.

These parameters can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

| Parameter | Description |

| Vmax | The maximum rate of the enzymatic reaction. |

| Km | The substrate concentration at which the reaction rate is half of Vmax. |

| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |

| kcat/Km | The catalytic efficiency of the enzyme. |

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure that the H-Tyr-AMC stock solution is properly stored and protected from light to prevent spontaneous hydrolysis. Run a "no-enzyme" control to determine the background fluorescence.

-

Non-linear Reaction Progress Curves: This could be due to substrate depletion, enzyme instability, or product inhibition. Ensure that the initial velocity is measured from the linear phase of the reaction.

-

Inner Filter Effect: At high substrate or product concentrations, the fluorescence signal can be attenuated. It is important to work within a concentration range where the fluorescence response is linear.[3]

-

Solvent Effects: Since H-Tyr-AMC is dissolved in DMSO, ensure that the final concentration of DMSO in the assay is low (typically <5%) and consistent across all wells, as high concentrations of organic solvents can affect enzyme activity.

Conclusion

The H-Tyr-AMC substrate provides a robust and sensitive method for the continuous monitoring of chymotrypsin activity. By understanding the underlying principles and adhering to a well-defined experimental protocol, researchers can obtain reliable and reproducible data for kinetic analysis, inhibitor screening, and other applications in drug discovery and biomedical research. The self-validating nature of a properly executed kinetic assay, complete with appropriate controls and standard curves, ensures the trustworthiness and integrity of the generated data.

References

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759. [Link]

-

Santamaria, S., & Nagase, H. (2018). Measurement of Protease Activities Using Fluorogenic Substrates. Methods in Molecular Biology, 1731, 107–122. [Link]

-

Van den Steen, P. E., et al. (2006). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.12. [Link]

-

McConn, J., Ku, E., Himoe, A., Brandt, K. G., & Hess, G. P. (1971). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques. The Journal of biological chemistry, 246(9), 2918–2925. [Link]

-

Himoe, A., Parks, P. C., & Hess, G. P. (1967). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. I. The preparation and properties of two new specific substrates, and their use in the determination of the kinetic constants of the alpha-chymotrypsin-catalyzed hydrolysis. The Journal of biological chemistry, 242(5), 919–929. [Link]

-

Sikorski, J. A., & Tesch, S. (2004). Elevated proteasome chymotrypsin-like activity in plasma of patients with advanced solid tumors. International journal of cancer, 112(1), 167–171. [Link]

-

Schomburg, I., et al. (2020). High pressures increase α-chymotrypsin enzyme activity under perchlorate stress. Communications Chemistry, 3(1), 1-9. [Link]

-

Torshin, I. Y., & Harrison, R. W. (2003). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-Portal.org. [Link]

-

Rinderknecht, H., & Fleming, R. M. (1975). A new, highly sensitive and specific assay for chymotrypsin. Clinica chimica acta; international journal of clinical chemistry, 59(2), 139–146. [Link]

-

Katchalski, E., et al. (1962). The action of alpha chymotrypsin upon mixtures of esters and proteins at enzyme-saturating concentrations. Biochimica et biophysica acta, 62, 536-544. [Link]

-

ResearchGate. (2024). Apparent K M and V max Values for Native Chymotrypsin and... | Download Table. ResearchGate. [Link]

-

Powell, S. R., et al. (2012). Crude and purified proteasome activity assays are affected by type of microplate. Analytical biochemistry, 421(1), 93–98. [Link]

-

LibreTexts Chemistry. (2016). B3. Chymotrypsin. LibreTexts. [Link]

-

Liu, K. (2022). Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities. Journal of food science, 87(5), 2018–2033. [Link]

-

Goncharova, I. G., et al. (2006). Determination of kinetic parameters for casein hydrolysis by chymotrypsin using two ranges of substrate concentration. Applied Biochemistry and Microbiology, 42(4), 384-389. [Link]

-

Li, H., et al. (2023). Highly Sensitive Detection of Chymotrypsin Based on Metal Organic Frameworks with Peptides Sensors. Biosensors, 13(2), 281. [Link]

-

Qu, Y., et al. (2023). Strong Red Fluorescent Probe for Detecting Chymotrypsin Activity in vivo and in vitro. Analytical Chemistry, 95(6), 3463–3470. [Link]

-

ChEMBL. (n.d.). Assay: Competitive inhibition of chymotrypsin-like activity of human 20S proteasome using Suc-Leu-Leu-Val-Tyr-AMC as substrate measured for 10 mins b... EMBL-EBI. [Link]

-

Liu, K. (2023). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of Food Science, 88(1), 30-40. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diva-portal.org [diva-portal.org]

- 9. Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. V. Determination of pre-steady state kinetic parameters for specific substrate esters by stopped flow techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 13. researchgate.net [researchgate.net]

L-Tyrosine 7-amido-4-methylcoumarin: A Technical Guide for Fluorogenic Enzyme Assays

This guide provides an in-depth technical overview of L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC), a fluorogenic substrate critical for the sensitive detection and quantification of specific protease activities. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, provides field-proven experimental protocols, and offers insights into data interpretation and troubleshooting.

Core Principles and Physicochemical Properties

L-Tyrosine 7-amido-4-methylcoumarin is a synthetic molecule designed for the continuous, fluorescence-based measurement of enzyme activity. Its utility is rooted in the clever conjugation of the L-Tyrosine amino acid to the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

Molecular Identity and Characteristics

A clear understanding of the substrate's fundamental properties is paramount for its effective use in the laboratory.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 338.36 g/mol | [1][2] |

| CAS Number | 94099-57-7 | [1][2] |

| Synonyms | H-Tyr-AMC, (S)-α-Amino-4-hydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-benzenepropanamide | [1][2] |

| Appearance | White to off-white powder | |

| Storage | Store at -20°C, protected from light and moisture. | |

| Solubility | Soluble in solvents like DMSO and 80% acetic acid. | [1] |

Mechanism of Fluorogenic Activation

The innovative design of H-Tyr-AMC hinges on a "pro-fluorophore" concept where the substrate itself is essentially non-fluorescent. The fluorescence of the coumarin moiety is effectively quenched when its 7-amino group is locked in an amide bond with L-Tyrosine.[3] This quenching is a result of the altered electronic properties of the fluorophore system.

Proteolytic enzymes that recognize and cleave the peptide bond at the carboxyl side of the tyrosine residue liberate the free AMC fluorophore. This enzymatic action restores the electron-donating character of the 7-amino group, leading to a dramatic increase in fluorescence that can be monitored in real-time.[3] The rate of this fluorescence increase is directly proportional to the enzyme's activity under appropriate assay conditions.

Diagram: Mechanism of Fluorogenic Activation

Caption: Workflow for creating a quantitative AMC standard curve.

Protocol 2: Kinetic Enzyme Activity Assay

-

Plate Setup: In a 96-well plate, add Assay Buffer to all wells that will be used.

-

Add Substrate: Add the H-Tyr-AMC substrate to each well. The optimal final concentration should be determined empirically but typically ranges from 10 µM to 100 µM. This should be at or near the enzyme's Michaelis constant (Km) for linear kinetics.

-

Controls:

-

No-Enzyme Control: Wells containing buffer and substrate but no enzyme, to measure substrate auto-hydrolysis.

-

Positive Control: A known concentration of a standard enzyme (e.g., purified chymotrypsin).

-

Inhibitor Control (if applicable): Wells containing enzyme, substrate, and a known inhibitor.

-

-

Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate Reaction: Add the enzyme solution to the appropriate wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader (pre-set to the assay temperature) and begin kinetic measurements. Record fluorescence every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Plot RFU versus time for each sample.

-

Identify the initial, linear portion of the curve.

-

Calculate the slope of this linear range (V₀) in RFU/min.

-

Convert this rate to moles/min using the slope from the AMC standard curve.

-

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Substrate degradation (hydrolysis) due to improper storage or light exposure. 2. Contaminated buffer or reagents. 3. Autofluorescence from compounds in the sample. | 1. Prepare fresh substrate dilutions for each experiment; store stocks in aliquots at -20°C, protected from light. 2. Use high-purity water and reagents; filter-sterilize buffers. 3. Run a "sample-only" control (sample + buffer, no substrate) to quantify and subtract its intrinsic fluorescence. |

| Non-linear or Flat Reaction Curve | 1. Enzyme concentration is too high (substrate depletion). 2. Enzyme concentration is too low (signal below detection). 3. Presence of inhibitors in the sample. 4. Sub-optimal assay conditions (pH, temperature). | 1. Reduce the enzyme concentration; perform an enzyme titration to find a concentration that yields a linear rate for the desired time. 2. Increase enzyme concentration or extend the assay time. 3. Dilute the sample; if inhibition is suspected, perform inhibitor characterization assays. 4. Verify the pH of the assay buffer and ensure the plate reader is maintaining the correct temperature. |

| Poor Standard Curve (R² < 0.99) | 1. Pipetting errors during serial dilution. 2. Inaccurate concentration of the AMC stock solution. 3. AMC precipitation at higher concentrations. | 1. Use calibrated pipettes; ensure thorough mixing at each dilution step. 2. Carefully prepare a fresh stock solution, ensuring the AMC is fully dissolved in DMSO before dilution in aqueous buffer. 3. Check the solubility of AMC in your specific assay buffer; do not exceed its solubility limit. |

Conclusion

L-Tyrosine 7-amido-4-methylcoumarin is a robust and sensitive tool for the kinetic analysis of proteases with a specificity for aromatic residues, such as chymotrypsin. By understanding the core principles of its fluorogenic activation and implementing self-validating experimental designs that include precise standard curves, researchers can generate highly reliable and quantitative data. This technical guide provides the foundational knowledge and practical protocols to successfully integrate this valuable substrate into drug discovery and basic research workflows.

References

-

PubChem. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1976). A new, highly sensitive and specific assay for chymotrypsin. Retrieved from [Link]

-

RSC Advances. (2013). Amino-Coumarin Based Fluorescence Ratiometric Sensors for Acidic pH and Their Application for Living Cells Imaging. Retrieved from [Link]

-

Journal of Fluorescence. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Effect of pH on the fluorescence intensity of the Coumarin.... Retrieved from [Link]

-

ResearchGate. (n.d.). Protease activity based on the L-tyrosine released. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Retrieved from [Link]

-

UNT Digital Library. (1966). Fluorimetric Assay of α-Chymotrypsin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. Retrieved from [Link]

-

ScienceDirect. (2009). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. Retrieved from [Link]

-

Journal of Fluorescence. (2024). Fluorescence Quenching Effect of a Highly Active Nitroxyl Radical on 7-amino-4-methylcoumarin and Glutathione Sensing. Retrieved from [Link]

-

Moscow State University. (1997). INTRAMOLECULAR FLUORESCENCE QUENCHING. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Application of L-Tyrosine 7-amido-4-methylcoumarin (Tyr-AMC)

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential safety protocols, handling procedures, and experimental applications for L-Tyrosine 7-amido-4-methylcoumarin (Tyr-AMC). The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both safety and experimental integrity.

Introduction: The Role of Tyr-AMC in Protease Research

L-Tyrosine 7-amido-4-methylcoumarin (Tyr-AMC) is a fluorogenic substrate primarily used in the study of serine proteases.[1] Its utility lies in a straightforward yet elegant mechanism: the Tyr-AMC molecule itself is largely non-fluorescent. However, upon enzymatic cleavage of the amide bond linking L-tyrosine to the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), the liberated AMC molecule exhibits strong fluorescence.[2][3] This direct proportionality between enzymatic activity and fluorescent signal provides a powerful tool for quantifying protease activity, screening for inhibitors, and studying enzyme kinetics in real-time.[4] This guide will ensure that its application in your laboratory is both safe and scientifically sound.

Section 1: Physicochemical and Spectroscopic Properties

A foundational understanding of a reagent's properties is paramount to its proper use. Tyr-AMC is a solid powder whose key characteristics are summarized below.[5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈N₂O₄ | [6][7] |

| Molecular Weight | 338.36 g/mol | [6][7][8] |

| Appearance | Powder | [5] |

| Storage Temperature | -20°C | [6][8] |

| Solubility | 50 mg/mL in 80% acetic acid | [1] |

| Excitation Maximum (Liberated AMC) | ~380 nm | [2][3] |

| Emission Maximum (Liberated AMC) | ~460 nm | [2][3] |

Section 2: Core Safety Directives and Handling

Handling Tyr-AMC requires adherence to standard laboratory safety protocols for chemical powders. While a specific, comprehensive Safety Data Sheet (SDS) for the conjugated molecule is not always provided, the safety profiles of its components, L-Tyrosine and 7-amino-4-methylcoumarin, dictate a cautious approach.

Hazard Identification and Mitigation

Based on data for related compounds, Tyr-AMC should be treated as a substance that can cause skin, eye, and respiratory irritation.[9][10][11]

-

Eye Contact: May cause serious eye irritation.[9][10] Always wear appropriate eye protection.

-

Skin Contact: May cause skin irritation.[9][10] Avoid contact by wearing suitable gloves.

-

Inhalation: Inhalation of the powder may cause respiratory tract irritation.[9][11] Handle in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood), especially when weighing.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risks.[12][13]

| PPE Type | Specification & Rationale |

| Eye Protection | Safety glasses with side shields or snug-fitting goggles.[12] This is the minimum requirement to protect against accidental splashes or aerosolized powder getting into the eyes. |

| Hand Protection | Nitrile gloves.[13] These provide good resistance to a wide range of chemicals for incidental contact. Always inspect gloves before use and change them immediately if contaminated. |

| Body Protection | A standard laboratory coat. This protects skin and personal clothing from minor spills and contamination.[13] |

| Respiratory Protection | A NIOSH-approved N95 (or equivalent) respirator should be used when weighing or handling quantities of powder that may become airborne, to prevent inhalation.[10] |

Storage, Stability, and Reagent Preparation

Proper storage is critical for maintaining the chemical integrity of Tyr-AMC and ensuring experimental reproducibility.

-

Storage: Store the solid compound at -20°C, protected from light.[6] Light exposure can lead to photodegradation of the coumarin moiety, increasing background fluorescence and reducing the signal-to-noise ratio of your assay.

-

Stock Solution Preparation: Tyr-AMC has poor solubility in aqueous buffers at neutral pH.[14] A concentrated stock solution is typically prepared in an organic solvent like DMSO or in 80% acetic acid.[1][14] When preparing, ensure the vial is centrifuged briefly to collect all the powder at the bottom before opening.[8] The choice of solvent must be compatible with the downstream experimental system, as high concentrations of organic solvents can inhibit enzyme activity or be toxic to cells.

Emergency and First Aid Procedures

In case of accidental exposure, follow these immediate steps.[9][11]

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

-

After Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Waste Disposal

All chemical waste, including unused Tyr-AMC and contaminated consumables, must be disposed of in accordance with institutional, local, and national regulations.[15] Contact a licensed professional waste disposal service.[9] Do not dispose of this material down the drain.[15]

Section 3: Experimental Application - A Self-Validating Protocol

This section details a standard protocol for a kinetic protease assay, explaining the causality behind each step to ensure a robust and self-validating experimental design.

The "Why": Principle of the Fluorogenic Assay

The experiment is designed to measure the rate of production of the fluorescent product, AMC. This rate is directly proportional to the activity of the protease under investigation. The initial, non-fluorescent substrate is cleaved by the enzyme, releasing the highly fluorescent AMC molecule, which can be detected by a fluorescence plate reader.

Caption: Enzymatic cleavage of Tyr-AMC releases fluorescent AMC.

Step-by-Step Kinetic Assay Protocol

Materials:

-

L-Tyrosine 7-amido-4-methylcoumarin (Tyr-AMC)

-

Purified protease of interest

-

Appropriate assay buffer (pH and ionic strength optimized for the enzyme)

-

Solvent for stock solution (e.g., high-purity DMSO)

-

Opaque, black 96-well microplate (to minimize light scatter and background)

-

Fluorescence microplate reader with temperature control

Methodology:

-

Prepare Tyr-AMC Stock Solution: Dissolve Tyr-AMC powder in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light. Causality: A concentrated stock allows for minimal addition of solvent to the final reaction, preserving buffer integrity.

-

Prepare Working Solutions: On the day of the experiment, thaw the stock solution and dilute it to a working concentration (e.g., 2X the final desired concentration) in the assay buffer. Also, prepare serial dilutions of your purified enzyme in the same assay buffer. Causality: Preparing dilutions in the assay buffer ensures that the pH and ionic conditions are consistent across all reactions.

-

Set Up the Reaction Plate: Pipette 50 µL of each enzyme dilution into the wells of the black 96-well plate. Include a "no-enzyme" control well containing 50 µL of assay buffer only. Causality: The no-enzyme control is critical for measuring and subtracting any non-enzymatic substrate hydrolysis or background fluorescence.

-

Equilibrate Temperature: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes. Causality: Enzyme kinetics are highly temperature-dependent; pre-incubation ensures the reaction starts at a stable and defined temperature.

-

Initiate the Reaction: Add 50 µL of the 2X Tyr-AMC working solution to each well to start the reaction. The final volume in each well will be 100 µL.

-

Measure Fluorescence: Immediately place the plate into the fluorescence reader (pre-set to the same temperature) and begin kinetic measurements. Record fluorescence intensity every 60 seconds for 30-60 minutes using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Causality: Kinetic measurement, rather than a single endpoint reading, allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

-

Analyze Data: For each enzyme concentration, plot fluorescence units (RFU) versus time (minutes). Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve. Subtract the slope of the "no-enzyme" control from all other values.

Experimental Workflow Visualization

Caption: Workflow for a typical fluorogenic protease assay using Tyr-AMC.

Conclusion

L-Tyrosine 7-amido-4-methylcoumarin is an invaluable reagent for the study of protease activity. Its effective use is predicated on a thorough understanding of its properties and a disciplined approach to safety and handling. By implementing the protocols and principles outlined in this guide—from wearing the correct PPE to designing self-validating experiments with appropriate controls—researchers can generate high-quality, reproducible data while maintaining a safe laboratory environment.

References

-

Biosyntan GmbH. (n.d.). Fluorescently Labeled Protease Substrates. Retrieved from Biosyntan.[2]

-

Biotium. (n.d.). Protease Substrates. Retrieved from Biotium, Inc.[16]

-

AbMole BioScience. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin (H-Tyr-AMC). Retrieved from AbMole BioScience.[1]

-

GoldBio. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin. Retrieved from Gold Biotechnology.[6]

-

R&D Systems. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates. Retrieved from R&D Systems.

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754–7759.[3]

-

Santa Cruz Biotechnology, Inc. (n.d.). Fluorogenic Substrates. Retrieved from Santa Cruz Biotechnology.[4]

-

Sigma-Aldrich. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin. Retrieved from MilliporeSigma.

-

CymitQuimica. (n.d.). L-Seryl-L-tyrosine 7-amido-4-methylcoumarin. Retrieved from CymitQuimica.[5]

-

National Center for Biotechnology Information. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin. PubChem Compound Database. Retrieved from NCBI.[7]

-

Fisher Scientific. (2015). Safety Data Sheet - Tyrosine, USP. Retrieved from Fisher Scientific.[9]

-

United States Biological. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin - Data Sheet. Retrieved from United States Biological.[8]

-

University of Minnesota. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from University of Minnesota.[17]

-

Fisher Scientific. (2017). Safety Data Sheet - 7-Amino-4-methylcoumarin. Retrieved from Fisher Scientific.[10]

-

Sigma-Aldrich. (2025). Safety Data Sheet - L-Tyrosine. Retrieved from MilliporeSigma.

-

Loba Chemie. (n.d.). L-TYROSINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from Loba Chemie.[11]

-

Santa Cruz Biotechnology, Inc. (n.d.). L-Tyrosine 7-amido-4-methylcoumarin. Retrieved from Santa Cruz Biotechnology.[18]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA.[19]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro.[20]

-

DC Fine Chemicals. (2024). Safety Data Sheet - L-Tyrosine, USP. Retrieved from DC Fine Chemicals.[15]

-

Trimaco. (2023). Essential Chemical PPE. Retrieved from Trimaco.[12]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from ChemTalk.[13]

-

Gopaul, K. F., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Journal of Chemical Sciences.[21]

-

BenchChem. (2025). Application Notes and Protocols for Incorporating O-Methyl-D-tyrosine into Proteins. Retrieved from BenchChem.[22]

-

Sigma-Aldrich. (n.d.). L-Tyrosine in Cell Culture. Retrieved from MilliporeSigma.[14]

-

Bloemendaal, M., et al. (2018). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. eNeuro.[23]

-

Jongkees, B. J., et al. (2015). Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review. Journal of Psychiatric Research, 70, 50-57.[24]

Sources

- 1. abmole.com [abmole.com]

- 2. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. L-Seryl-L-tyrosine 7-amido-4-methylcoumarin | CymitQuimica [cymitquimica.com]

- 6. goldbio.com [goldbio.com]

- 7. L-Tyrosine 7-amido-4-methylcoumarin | C19H18N2O4 | CID 7408692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. trimaco.com [trimaco.com]

- 13. One moment, please... [chemistrytalk.org]

- 14. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. biotium.com [biotium.com]

- 17. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]

- 18. scbt.com [scbt.com]

- 19. epa.gov [epa.gov]

- 20. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 21. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Profiling Protease Specificity with the Fluorogenic Substrate H-Tyr-AMC

Introduction: The Role of Fluorogenic Substrates in Protease Research

Proteases are a critical class of enzymes that catalyze the cleavage of peptide bonds, playing essential roles in nearly all biological processes. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them high-value targets for therapeutic development. Consequently, the accurate measurement of protease activity is fundamental to both basic research and drug discovery.

Fluorogenic peptide substrates are indispensable tools for these investigations, offering a sensitive and continuous method for quantifying enzyme activity.[1] The core principle involves a peptide sequence recognized by the target protease, which is chemically linked to a fluorescent reporter, or fluorophore. In the case of single-component substrates like 7-amido-4-methylcoumarin (AMC) derivatives, the fluorescence of the AMC group is significantly quenched when it is part of the larger substrate molecule.[2] Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a dramatic increase in fluorescence intensity. This signal is directly proportional to the rate of substrate hydrolysis, providing a real-time readout of enzyme activity.[2][3]

H-Tyr-AMC (L-Tyrosine-7-amido-4-methylcoumarin) is a minimalist fluorogenic substrate consisting of a single tyrosine amino acid linked to the AMC fluorophore. The cleavage of the amide bond between the tyrosine and AMC by a protease liberates the highly fluorescent AMC molecule (Excitation: ~360-380 nm, Emission: ~440-460 nm). Its structural simplicity and reliance on a single P1 residue make it a valuable tool for probing the primary specificity of various proteases, particularly those that recognize and cleave after large aromatic amino acids.

Substrate Specificity Profile of H-Tyr-AMC

The utility of H-Tyr-AMC stems from its ability to be recognized by proteases with a preference for cleaving peptide bonds C-terminal to hydrophobic and aromatic residues. While its small size can sometimes lead to cleavage by enzymes with broad specificity, it is most effectively used to characterize chymotrypsin-like proteases. The following table summarizes the known and expected reactivity of H-Tyr-AMC with different protease classes.

| Protease Class | Specific Enzyme(s) | Typical K_m (µM) | Notes on Specificity and Application |

| Serine Proteases | Chymotrypsin | ~80 - 23000 | Chymotrypsin's deep, hydrophobic S1 pocket readily accommodates the tyrosine side chain, making H-Tyr-AMC a classic substrate for this enzyme.[4][5] Kinetic parameters can vary widely based on assay conditions and the specific chymotrypsin variant.[2][4] |

| Cathepsin G | Data not readily available | As a chymotrypsin-like serine protease found in neutrophils, Cathepsin G shows a strong preference for aromatic residues like tyrosine at the P1 position and is expected to cleave H-Tyr-AMC efficiently.[6][7] | |

| Cysteine Proteases | Papain | Data not readily available | Papain exhibits broad specificity but has a known preference for a large hydrophobic side chain at the P2 position.[8] However, its promiscuity allows it to cleave various peptide bonds, and hydrolysis of H-Tyr-AMC is possible, though likely less efficient than with its optimal substrates.[8][9] |

| Cathepsin B, L, K, S | Data not readily available | While some cysteine cathepsins can process substrates with aromatic residues, their primary specificities often lie elsewhere.[10] H-Tyr-AMC is not an optimal substrate for these enzymes but may be cleaved at a low rate, which must be considered when working with mixed samples. | |

| Metalloproteases | Thermolysin | Data not readily available | Thermolysin preferentially cleaves peptide bonds on the N-terminal side of large hydrophobic residues.[3][11] While it recognizes the tyrosine moiety, its mechanism makes it unlikely to efficiently cleave the Tyr-AMC bond. Its activity on this substrate is expected to be low. |

Note: Specific kinetic parameters (K_m, k_cat) are highly dependent on experimental conditions (pH, temperature, buffer composition) and should be determined empirically for each specific application. The K_m values for chymotrypsin are derived from studies on closely related N-acetyl-L-tyrosine substrates.[2][4]

Experimental Protocol: General Protease Assay Using H-Tyr-AMC

This protocol provides a robust framework for the kinetic analysis of purified proteases or for high-throughput screening of inhibitors.

Materials and Reagents

-

Protease: Purified enzyme of interest.

-

H-Tyr-AMC Substrate: (e.g., Bachem, Cat. No. 4022555).

-

Assay Buffer: Buffer choice is critical and must be optimized for the specific protease. A common starting point is 50 mM Tris-HCl, pH 7.5, 100 mM NaCl. Some proteases may require specific ions (e.g., Ca²⁺) or reducing agents (e.g., DTT for cysteine proteases).

-

Dimethyl Sulfoxide (DMSO): Anhydrous, for dissolving the substrate.

-

96-well Microplate: Opaque, black, flat-bottom plates are required to minimize background fluorescence and well-to-well crosstalk.

-

Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~460 nm, with temperature control.

-

Free 7-Amino-4-methylcoumarin (AMC): For generating a standard curve.

Reagent Preparation

-

H-Tyr-AMC Stock Solution (10 mM): Dissolve H-Tyr-AMC powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 3.38 mg of H-Tyr-AMC (MW: 338.36 g/mol ) in 1 mL of DMSO. Vortex thoroughly. Store in small aliquots at -20°C, protected from light.

-

Enzyme Working Solution: Thaw the purified enzyme on ice. Dilute it to the desired working concentration in cold assay buffer immediately before use. The optimal concentration must be determined via an enzyme titration experiment to ensure the reaction rate is linear over the desired time course.

-

Substrate Working Solution: On the day of the experiment, dilute the 10 mM H-Tyr-AMC stock solution into the assay buffer. The final substrate concentration should be optimized based on the enzyme's K_m. For routine assays, a concentration equal to or slightly above the K_m is often used.

Assay Procedure

The following workflow is designed for a 96-well plate format with a final reaction volume of 100 µL.

Figure 1. Experimental workflow for a kinetic protease assay.

-

Plate Setup: To the wells of a black 96-well plate, add 50 µL of assay buffer. If screening inhibitors, add your inhibitor compound or vehicle (e.g., DMSO) at this step.

-

Enzyme Addition: Add 25 µL of the freshly diluted enzyme working solution to each well, except for the "no-enzyme" control wells, to which you will add 25 µL of assay buffer.

-

Pre-incubation: Incubate the plate for 5-10 minutes at the desired assay temperature (e.g., 37°C) to allow all components to reach thermal equilibrium.

-

Reaction Initiation: Start the reaction by adding 25 µL of the substrate working solution to all wells. Mix briefly by gentle shaking.

-

Fluorescence Measurement: Immediately place the plate into the fluorescence reader. Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.

Data Analysis

-

Background Correction: For each time point, subtract the average fluorescence of the "no-enzyme" control wells from all other readings.

-

Determine Initial Velocity (V₀): Plot the background-corrected Relative Fluorescence Units (RFU) against time (minutes). Identify the initial linear portion of the curve and calculate the slope (ΔRFU / Δmin). This slope is your initial velocity (V₀).

-

AMC Standard Curve: To convert V₀ from RFU/min to a meaningful rate (e.g., µmol/min), you must create a standard curve.

-

Prepare a series of known concentrations of free AMC in the final assay buffer volume (100 µL).

-

Measure the fluorescence of each standard.

-

Plot RFU versus AMC concentration (µM). The slope of this line (RFU/µM) is your conversion factor.

-

-

Calculate Reaction Rate: Rate (µM/min) = V₀ (RFU/min) / Slope of AMC Standard Curve (RFU/µM)

Causality and Self-Validation: Ensuring Data Integrity

A trustworthy protocol is a self-validating one. The following considerations explain the rationale behind key experimental choices and are critical for generating robust, reproducible data.

-

The Necessity of Controls:

-

No-Enzyme Control: This is non-negotiable. It accounts for any background fluorescence and measures the rate of non-enzymatic substrate hydrolysis, which should be negligible.

-

No-Substrate Control: This control reveals if the enzyme preparation itself is fluorescent, which could interfere with the assay.

-

Positive Inhibition Control: When screening for inhibitors, always include a known inhibitor of your target protease. This validates that the assay system is responsive and capable of detecting inhibition.

-

-

Enzyme and Substrate Titration:

-

Simply using fixed concentrations of enzyme and substrate is insufficient for rigorous science. An enzyme titration must be performed to find a concentration that yields a linear reaction rate for the desired assay duration. Too much enzyme will rapidly deplete the substrate, causing the reaction rate to slow and deviate from linearity.

-

A substrate titration (measuring V₀ at various substrate concentrations) is essential for determining the Michaelis-Menten constant (K_m). For inhibitor screening, using a substrate concentration close to the K_m value often provides the best sensitivity for detecting competitive inhibitors.

-

Figure 2. The Michaelis-Menten model of enzyme kinetics.

-

Avoiding the Inner Filter Effect: At very high substrate or product concentrations, the molecules can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. This is a common artifact. Running a full AMC standard curve under your final assay conditions (including buffer and final DMSO concentration) helps to identify the linear range and ensure your assay measurements fall within it.

Conclusion

H-Tyr-AMC serves as a straightforward and effective fluorogenic substrate for probing the activity of proteases with a specificity for tyrosine residues, most notably chymotrypsin and Cathepsin G. While its simplicity may lead to off-target cleavage by promiscuous enzymes, its utility in characterizing chymotrypsin-like activities and in inhibitor screening is well-established. By adhering to a rigorously controlled and optimized protocol, researchers can leverage the high sensitivity of this substrate to generate reliable kinetic data, thereby advancing our understanding of protease function and facilitating the discovery of novel therapeutic agents.

References

-

Brandt, K. G., Himoe, A., & Hess, G. P. (1967). Investigations of the chymotrypsin-catalyzed hydrolysis of specific substrates. III. Determination of individual rate constants and enzyme-substrate binding constants for specific amide and ester substrates. Journal of Biological Chemistry, 242(17), 3973–3982. [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. [Link]

-

Fruton, J. S. (1980). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 77(11), 6363-6366. [Link]

-

Fersht, A. R., & Requena, Y. (1971). Mechanism of the-chymotrypsin-catalyzed hydrolysis of amides. pH dependence of k c and K m. Kinetic detection of an intermediate. Journal of the American Chemical Society, 93(25), 7079-7087. [Link]

-

Srinivasan, A., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Holwerda, K., et al. (2021). Validation of Aspartylglucosaminidase Activity Assay for Human Serum Samples: Establishment of a Biomarker for Diagnostics and Clinical Studies. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157-162. [Link]

-

Hangauer, D. G., et al. (1984). Structural basis for the action of thermolysin. Biochemistry, 23(24), 5730-5741. [Link]

-

Buttle, D. J., et al. (1985). The proteolytic activities of chymopapain, papain, and papaya proteinase III. Biochemical Journal, 228(3), 537-544. [Link]

-

Ott, C., et al. (2021). Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides. Redox Biology, 46, 102102. [Link]

-

Lowe, G., & Yuthavong, Y. (1971). A kinetic analysis of the enhanced catalytic efficiency of papain modified by 2-hydroxy-5-nitrobenzylation. Biochemical Journal, 124(1), 117-122. [Link]

-

Polgár, L. (1985). The proteolytic activities of chymopapain, papain, and papaya proteinase III. Biochemical Journal, 228(3), 537-544. [Link]

-

Al-Shamsi, K. S., et al. (2023). Milk Protein Hydrolysis by Actinidin—Kinetic and Thermodynamic Characterisation and Comparison to Bromelain and Papain. Foods, 12(23), 4268. [Link]

-

Fjellström, O., et al. (2006). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Diva-Portal.org. [Link]

-

Uniprot Consortium. (n.d.). P08311 (CTSG_HUMAN). UniProtKB. [Link]

-

Tavano, R., & Biver, T. (2019). Correlated structural kinetics and retarded solvent dynamics at the metalloprotease active site. Nature Communications, 10(1), 1-10. [Link]

-

Sun, J., et al. (2000). The neutrophil granule protein cathepsin G activates murine T lymphocytes and upregulates antigen-specific IG production in mice. Journal of Immunology, 164(12), 6295-6302. [Link]

-

Gasset, A., et al. (2019). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Semantic Scholar. [Link]

-

Belaaouaj, A. (2020). Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes. Frontiers in Immunology, 11, 375. [Link]

-

Schmelter, C., et al. (2021). Regulation of the HTRA2 Protease Activity by an Inhibitory Antibody-Derived Peptide Ligand and the Influence on HTRA2-Specific Protein Interaction Networks in Retinal Tissues. International Journal of Molecular Sciences, 22(16), 8888. [Link]

-

Reaction Biology. (n.d.). Cathepsin G Protease Assay Service. [Link]

-

Gärtner, F., et al. (2021). Activity-Based Probes to Utilize the Proteolytic Activity of Cathepsin G in Biological Samples. Frontiers in Chemistry, 9, 633333. [Link]

-

Burster, T., et al. (2010). Cathepsin G: roles in antigen presentation and beyond. Molecular Immunology, 47(4), 658-665. [Link]

Sources

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ADD YOUR PAGE TITLE [employees.csbsju.edu]

- 3. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. The neutrophil granule protein cathepsin G activates murine T lymphocytes and upregulates antigen-specific IG production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The proteolytic activities of chymopapain, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Kinetic analysis of proteases with L-Tyrosine 7-amido-4-methylcoumarin

An In-depth Guide to the Kinetic Analysis of Proteases with L-Tyrosine 7-amido-4-methylcoumarin

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing kinetic analysis of proteases using the fluorogenic substrate L-Tyrosine 7-amido-4-methylcoumarin (Y-AMC). This application note moves beyond a simple protocol, delving into the principles of the assay, the rationale behind experimental steps, and robust data analysis techniques to ensure the generation of high-quality, reliable kinetic data.

Principle of the Fluorogenic Assay

The kinetic analysis of proteases is fundamental to understanding their function, specificity, and inhibition. Fluorogenic assays are a highly sensitive and continuous method for this purpose. The core of this application lies in the properties of the Y-AMC substrate.

L-Tyrosine 7-amido-4-methylcoumarin is a synthetic molecule where L-Tyrosine is linked to a fluorescent group, 7-amido-4-methylcoumarin (AMC), via an amide bond. In its intact state, the substrate is essentially non-fluorescent. However, upon proteolytic cleavage of the amide bond by a suitable protease, the free AMC is released.[1] Free AMC is highly fluorescent, with an excitation maximum around 360-380 nm and a strong emission peak at approximately 440-460 nm.[2][3]

The rate of the enzymatic reaction is therefore directly proportional to the rate of increase in fluorescence. By monitoring this increase over time, we can determine the initial reaction velocity (V₀). Performing a series of these experiments over a range of substrate concentrations allows for the determination of key Michaelis-Menten kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[4][5]

Caption: Enzymatic cleavage of Y-AMC releases fluorescent AMC.

Materials and Reagents

-

Protease: Purified enzyme of interest.

-

Substrate: L-Tyrosine 7-amido-4-methylcoumarin (Y-AMC).

-

Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve generation.

-

Buffer: Appropriate assay buffer for the specific protease (e.g., Tris-HCl, HEPES). The pH and ionic strength should be optimized for maximal enzyme activity.

-

Solvent: DMSO for dissolving substrate and AMC standard stocks.

-

Microplates: Opaque, black 96-well or 384-well microplates are essential to minimize light scatter and background fluorescence.[2][6]

-

Fluorescence Microplate Reader: Capable of kinetic measurements with excitation at ~380 nm and emission at ~460 nm.[3]

Experimental Protocols

A robust kinetic analysis is a multi-step process that requires careful planning and execution. The following workflow ensures data integrity and accuracy.

Caption: Workflow for protease kinetic analysis.

Reagent Preparation

-

AMC Standard Stock (e.g., 10 mM): Dissolve pure AMC in DMSO. Store in small aliquots, protected from light, at -20°C.

-

Y-AMC Substrate Stock (e.g., 10-50 mM): Dissolve Y-AMC in 100% DMSO. This stock will be serially diluted for the assay. Store protected from light at -20°C.

-

Enzyme Stock: Prepare a concentrated stock of the purified protease in a suitable buffer. Store on ice during the experiment. The final enzyme concentration in the assay must be determined through titration (see Section 3.3).

Protocol: AMC Standard Curve Generation

Causality: A standard curve is essential to convert the arbitrary Relative Fluorescence Units (RFU) from the plate reader into the absolute molar amount of product formed.[7][8] This is critical for calculating reaction velocities in standard units (e.g., moles/second).

-

Prepare a series of dilutions of the AMC standard stock in assay buffer. A typical range would be from 0 to 50 µM.

-

Add these dilutions to the wells of a black 96-well plate.

-

Include several wells with assay buffer only to serve as a blank.

-

Read the fluorescence of the plate using the same instrument settings (excitation/emission wavelengths, gain) as the planned kinetic assay.

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Plot the background-subtracted RFU against the known AMC concentration (µM). The data should be linear. The slope of this line (RFU/µM) will be your conversion factor.

Protocol: Enzyme Titration for Optimal Concentration

Causality: It is crucial to use an enzyme concentration that results in a linear reaction rate for the duration of the measurement. If the enzyme concentration is too high, the substrate will be rapidly depleted, and the reaction will no longer be in the "initial velocity" phase. If it's too low, the signal may be weak and indistinguishable from the background.[4]

-

Set up a series of reactions with a fixed, saturating concentration of Y-AMC (e.g., 5-10 times the expected Kₘ).

-

Add varying concentrations of the enzyme to these wells.

-

Monitor the fluorescence increase over time.

-

Calculate the initial velocity for each enzyme concentration.

-

Plot the initial velocity against the enzyme concentration.

-

Choose an enzyme concentration from the linear portion of this plot that gives a robust signal-to-background ratio for use in the main kinetic experiment.

Protocol: Michaelis-Menten Kinetic Assay

-

Substrate Dilutions: Prepare a serial dilution of the Y-AMC substrate stock in assay buffer. A common approach is a 2-fold dilution series spanning a wide concentration range (e.g., from 0.1 to 10 times the expected Kₘ).

-

Plate Setup:

-

Add the prepared substrate dilutions to the wells of the 96-well plate.

-

Include "no substrate" control wells (buffer only) to measure background.

-

Include "no enzyme" control wells for each substrate concentration to check for spontaneous substrate hydrolysis.

-

-

Initiate Reaction: The reaction is typically initiated by adding a fixed, pre-determined amount of the enzyme to all wells. It is often best to pre-warm the plate and reagents to the desired reaction temperature (e.g., 37°C).

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and begin monitoring the change in fluorescence over time (e.g., read every 60 seconds for 30-60 minutes).

Data Analysis and Interpretation

-

Calculate Initial Velocity (V₀): For each substrate concentration, plot RFU versus time (in seconds or minutes). The initial velocity (V₀) is the slope of the initial linear portion of this curve (ΔRFU / Δtime).

-

Convert V₀ to Molar Units: Use the slope from the AMC standard curve (Section 3.2) to convert V₀ from RFU/min to µM/min or moles/min.

-

V₀ (µM/min) = (Slope of kinetic data [RFU/min]) / (Slope of standard curve [RFU/µM])

-

-

Determine Kinetic Parameters: Plot the converted initial velocities (V₀) against the corresponding substrate concentrations [S].

-

Fit the Data: Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation:

-

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

The software will directly calculate the best-fit values for Vₘₐₓ and Kₘ.

-

Data Presentation

The final kinetic parameters should be summarized in a clear, tabular format. If the molar concentration of the enzyme is known, the catalytic efficiency can also be calculated.

| Parameter | Value | Units | Description |

| Kₘ | Calculated Value | µM | Michaelis Constant: Substrate concentration at ½ Vₘₐₓ. |

| Vₘₐₓ | Calculated Value | µM/min | Maximum Reaction Velocity. |

| kcat | Calculated Value | s⁻¹ | Turnover Number (Vₘₐₓ / [E]t). Requires known enzyme concentration. |

| kcat/Kₘ | Calculated Value | M⁻¹s⁻¹ | Catalytic Efficiency. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Signal | - Inappropriate instrument settings (gain too low, wrong wavelengths).[4]- Insufficient enzyme or substrate concentration.- Enzyme is inactive. | - Verify excitation/emission wavelengths (~380/460 nm) and optimize gain settings.- Perform enzyme and substrate titrations to find optimal concentrations.[4]- Test enzyme activity with a known positive control substrate. |

| High Background | - Intrinsic fluorescence of substrate or buffer components.[4]- Contaminated reagents.- Spontaneous hydrolysis of the substrate. | - Always subtract the "no enzyme" control reading.- Use high-purity reagents and freshly prepared buffers.- Run a "no enzyme" control for each substrate concentration to quantify and subtract the rate of spontaneous hydrolysis. |

| Non-linear Kinetics | - Substrate depletion (enzyme concentration too high).- Enzyme instability during the assay.- Presence of inhibitors in the sample. | - Reduce enzyme concentration (see Section 3.3).- Check for necessary co-factors or stabilizers in the assay buffer.- Purify the enzyme further; ensure reagents are free of contaminants. |

References

-

Proteasome Activity Assay Kit. (n.d.). BioVision. Retrieved from [Link]

-

AMC standard curve assay protocol. (2017). iGEM. Retrieved from [Link]

-

Farmer, W. H., & Yuan, Z. Y. (1991). A continuous fluorescent assay for measuring protease activity using natural protein substrate. Analytical Biochemistry, 197(2), 347-352. Retrieved from [Link]

-

Standard curve of AMC from various dilutions (0 to 100 μM) in activity... (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorogenic ester substrates to assess proteolytic activity. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Retrieved from [Link]

- Gosalia, D. N., & Diamond, S. L. (2003). Printing chemical arrays from a photo-labile surface. Biotechnology and Bioengineering, 83(4), 482-487.

-

Konesky, K. L., & Baugh, R. F. (2012). Crude and purified proteasome activity assays are affected by type of microplate. BMC Research Notes, 5, 596. Retrieved from [Link]

Sources

- 1. abmole.com [abmole.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A continuous fluorescent assay for measuring protease activity using natural protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. researchgate.net [researchgate.net]

Measuring serine protease activity in cell lysates using H-Tyr-AMC

An Application Note and Protocol for the Measurement of Serine Protease Activity in Cell Lysates Using H-Tyr-AMC

Abstract